molecular formula C14H10ClNO2 B6376752 5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol, 95% CAS No. 1261901-35-2

5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol, 95%

Cat. No. B6376752
CAS RN: 1261901-35-2
M. Wt: 259.69 g/mol
InChI Key: SKZAKTJAGDWCSI-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol, 95% (5-CMP-3-CN) is a chemical compound with a unique combination of properties. It has been studied for its potential uses in a variety of applications, including drug synthesis, organic synthesis, and biochemical and physiological research. In

Scientific Research Applications

5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol, 95% has been studied for its potential uses in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as well as in the synthesis of drugs and other compounds. In addition, it has been used in biochemical and physiological research to study the effects of various compounds on biological systems.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol, 95% is not completely understood. It is believed that the compound binds to certain proteins in the body, which then leads to changes in the activity of those proteins. This can lead to a variety of effects, including changes in the metabolism of other compounds, changes in the activity of enzymes, and changes in gene expression.
Biochemical and Physiological Effects
5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to have an inhibitory effect on certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to have an effect on the metabolism of certain compounds, such as fatty acids. In addition, it has been shown to have an effect on gene expression, which can lead to changes in the expression of certain proteins.

Advantages and Limitations for Lab Experiments

The major advantage of using 5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol, 95% in laboratory experiments is its high purity (95%). This makes it easier to obtain consistent results in experiments. Additionally, the compound is relatively stable, making it easier to store and handle. However, it should be noted that the compound is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for research involving 5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol, 95%. For example, further research could be conducted to better understand its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore its potential uses in drug synthesis and organic synthesis. Finally, more research could be conducted to explore potential applications in other areas, such as biotechnology and nanotechnology.

Synthesis Methods

5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol, 95% can be synthesized from 3-chloro-4-methoxybenzaldehyde and cyanide. First, the aldehyde is treated with a base, such as sodium hydroxide, to form the corresponding sodium salt. This salt is then reacted with cyanide to form the desired product. This reaction is typically carried out in aqueous solution at a temperature of around 70°C.

properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c1-18-14-3-2-10(7-13(14)15)11-4-9(8-16)5-12(17)6-11/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZAKTJAGDWCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684883
Record name 3'-Chloro-5-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-methoxyphenyl)-3-cyanophenol

CAS RN

1261901-35-2
Record name 3'-Chloro-5-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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